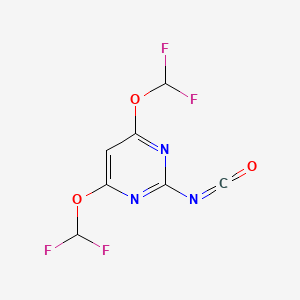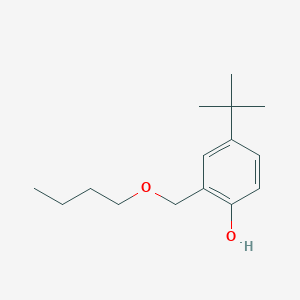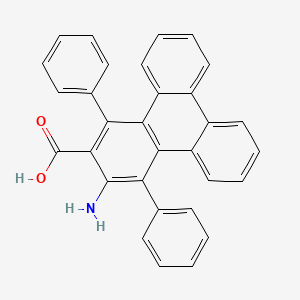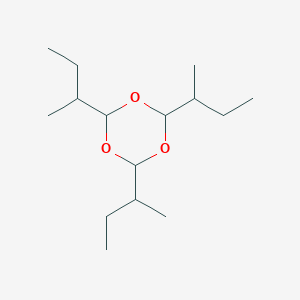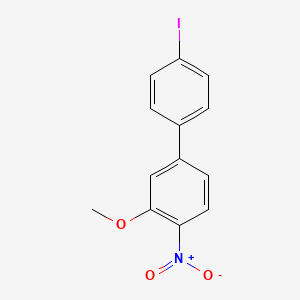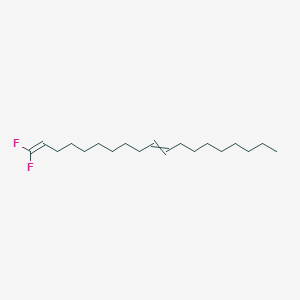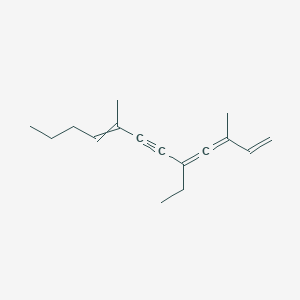
5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne is a chemical compound characterized by its unique structure, which includes multiple double bonds and a triple bond This compound falls under the category of alkynes due to the presence of a carbon-carbon triple bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with simple organic molecules such as ethyl and methyl groups.
Formation of Intermediate Compounds: Through a series of reactions, including alkylation and dehydrohalogenation, intermediate compounds are formed.
Final Assembly: The intermediate compounds undergo coupling reactions, such as Sonogashira coupling, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, altering the compound’s properties.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often employed.
Substitution: Halogens like bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.
科学的研究の応用
5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials, such as polymers or advanced coatings.
作用機序
The mechanism of action of 5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne involves its interaction with molecular targets through its multiple double and triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
1,3,4,8-Dodecatetraen-6-yne: Shares a similar backbone but lacks the ethyl and methyl substitutions.
5-Ethyl-3,8-dimethyl-1,3,4,8-tetraene: Similar structure but without the triple bond.
3,8-Dimethyldodeca-1,3,4,8-tetraen-6-yne: Lacks the ethyl group.
Uniqueness
5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne is unique due to its specific combination of ethyl and methyl groups along with the presence of both double and triple bonds. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
113478-68-5 |
|---|---|
分子式 |
C16H22 |
分子量 |
214.35 g/mol |
InChI |
InChI=1S/C16H22/c1-6-9-10-15(5)11-12-16(8-3)13-14(4)7-2/h7,10H,2,6,8-9H2,1,3-5H3 |
InChIキー |
IBWHFDYNAWMYPW-UHFFFAOYSA-N |
正規SMILES |
CCCC=C(C)C#CC(=C=C(C)C=C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


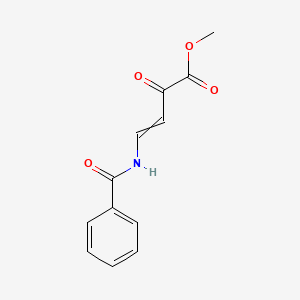
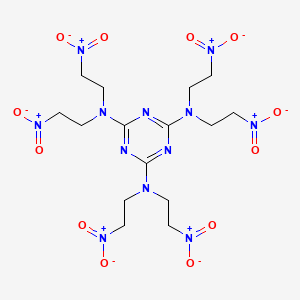


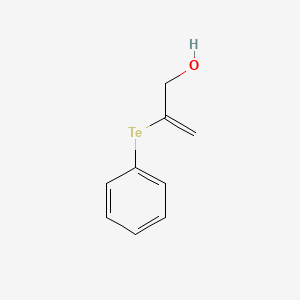
![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
